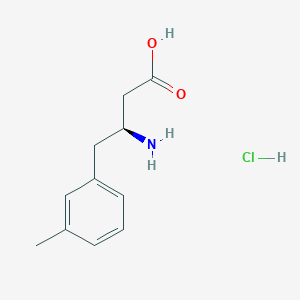

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

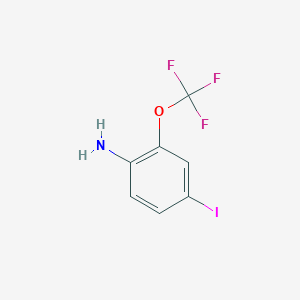

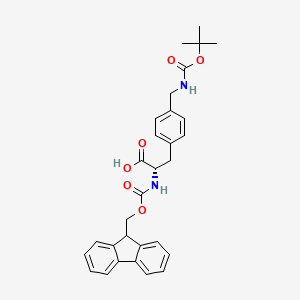

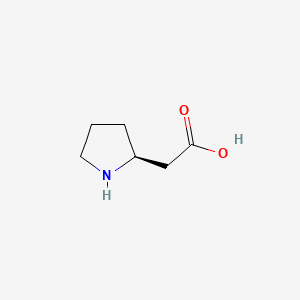

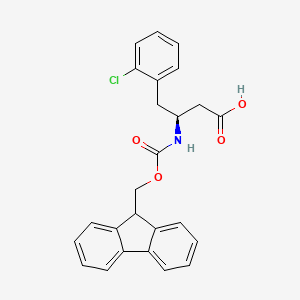

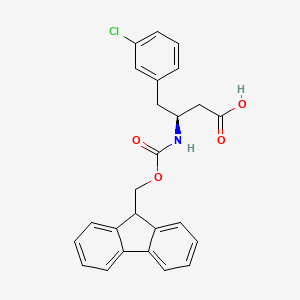

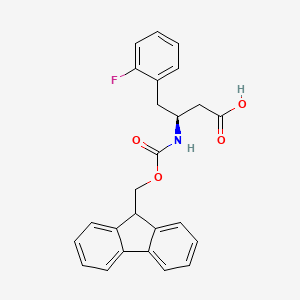

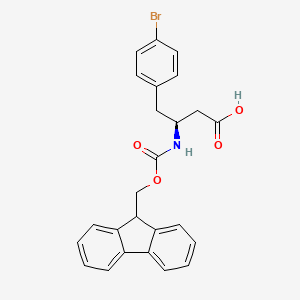

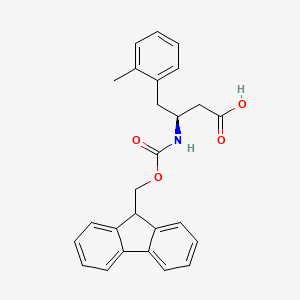

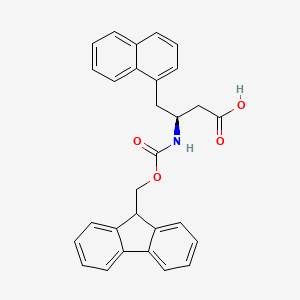

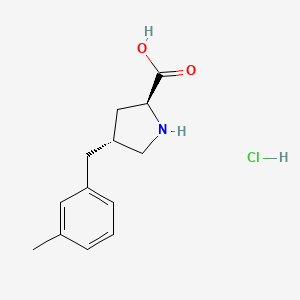

The molecular formula of this compound is C13H18ClNO2 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 3-methylbenzyl group is attached to the 4-position of the pyrrolidine ring, and the carboxylic acid group is attached to the 2-position .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 255.74100 . Unfortunately, other specific properties such as melting point, boiling point, and density were not available in the resources I found .Wissenschaftliche Forschungsanwendungen

Preclinical Pharmacology and Pharmacokinetics

- (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been studied for its preclinical pharmacodynamic and pharmacokinetic properties. In a study focused on CERC-301, a compound closely related to this compound, the efficacy and safety in the context of major depressive disorder were explored. The compound showed high binding affinity specific to GluN2B with no off-target activity and demonstrated an acceptable safety profile with clinically relevant peak plasma exposure in humans. This indicates its potential for clinical trials and therapeutic applications (Garner et al., 2015).

Synthesis and Analgesic Activity

- The compound's derivatives have been synthesized and assayed for analgesic and anti-inflammatory activity. In particular, the 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, closely related to this compound, were found to have equal or greater potency than indomethacin, a common anti-inflammatory and analgesic agent, in both acute and chronic animal models (Muchowski et al., 1985).

Anti-inflammatory Activities

- Some derivatives of the compound, specifically thiazolo[3,2-a]pyrimidine derivatives, were synthesized and displayed moderate anti-inflammatory activity compared with indomethacin at certain dosage levels, indicating their potential use in treating inflammation-related conditions (Tozkoparan et al., 1999).

Role in Pain Transmission

- A study on the action site of a synthetic kainoid, closely related to this compound, for allodynia (tactile pain) revealed that it modulated pain transmission in the periphery and central nervous system. This research indicates the potential of such compounds in understanding and possibly treating pain mechanisms (Miyazaki et al., 2013).

Eigenschaften

IUPAC Name |

(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-9-3-2-4-10(5-9)6-11-7-12(13(15)16)14-8-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H/t11-,12+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVWVXAUZPVBHO-LYCTWNKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CC(NC2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H]2C[C@H](NC2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376019 |

Source

|

| Record name | (4R)-4-[(3-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049734-52-2 |

Source

|

| Record name | (4R)-4-[(3-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.